![molecular formula C12H15ClN2O2 B1458925 6,8-Dimethoxy-2-methylquinolin-4-amine hydrochloride CAS No. 1984136-61-9](/img/structure/B1458925.png)
6,8-Dimethoxy-2-methylquinolin-4-amine hydrochloride
Overview
Description
6,8-Dimethoxy-2-methylquinolin-4-amine hydrochloride, also known as 6,8-DMQHCl, is a synthetic compound with a variety of applications in scientific research. It is a quinoline derivative that has been extensively studied for its unique properties and potential applications in different fields of science. 6,8-DMQHCl has been used in a variety of laboratory experiments and research studies, including those related to biochemistry, physiology, and pharmacology.
Scientific Research Applications
Synthesis and Biological Activity
The research on compounds related to 6,8-Dimethoxy-2-methylquinolin-4-amine hydrochloride, such as its structural analogs and derivatives, has been focused on the synthesis of new biologically active substances. For example, Ukrainets, Mospanova, and Davidenko (2014) synthesized a series of N-R-amides obtained as hydrochlorides with good solubility in water, aiming to identify substances with antihypoxic actions. Several of these amides exhibited high antihypoxic effects and were identified as essentially nontoxic, making them suitable for further pharmacological testing as potential antioxidants (Ukrainets, Mospanova, & Davidenko, 2014).
Chemical Synthesis and Derivatives
Granik et al. (1982) explored the reactions of 1-methylene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives with acyl chlorides to synthesize 2-oxopyrimido[4,3-a]isoquinoline derivatives. This work is part of a broader effort to understand the chemical properties and potential applications of isoquinoline derivatives in various fields, including pharmaceuticals (Granik et al., 1982).
Pharmacological Potential
A study by Graulich et al. (2006) synthesized and evaluated methoxylated 1,2,3,4-tetrahydroisoquinoliniums derived from N-methyl-laudanosine and N-methyl-noscapine for their affinity for apamin-sensitive binding sites. The research highlighted the importance of methoxy positioning on the isoquinoline nucleus for binding affinity, suggesting potential pharmacological applications for these compounds (Graulich et al., 2006).
Antitumor Activity
Ren et al. (2013) synthesized novel 4-aminoquinoline derivatives to evaluate their antitumor activities. The study found that these compounds displayed excellent cytotoxicity against various human cancer cell lines, with specific derivatives showing potent activity. This research points to the potential of 6,8-dimethoxy-2-methylquinolin-4-amine hydrochloride derivatives in developing new anticancer agents (Ren et al., 2013).
properties
IUPAC Name |
6,8-dimethoxy-2-methylquinolin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-7-4-10(13)9-5-8(15-2)6-11(16-3)12(9)14-7;/h4-6H,1-3H3,(H2,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGPXQAUSIIFRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=C(C2=N1)OC)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dimethoxy-2-methylquinolin-4-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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